molecular formula C14H25NO11 B1609757 2-Acetamido-2-deoxy-4-O-beta-D-galactopyranosyl-D-mannopyranose CAS No. 50787-11-6

2-Acetamido-2-deoxy-4-O-beta-D-galactopyranosyl-D-mannopyranose

Cat. No. B1609757
CAS RN: 50787-11-6
M. Wt: 383.35 g/mol
InChI Key: KFEUJDWYNGMDBV-XXMRRKKZSA-N
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Description

2-Acetamido-2-deoxy-4-O-beta-D-galactopyranosyl-D-mannopyranose is a type of oligosaccharide . It has a molecular formula of C14H25NO11 and a molecular weight of 383.35 . The compound is available from various biochemical companies .


Molecular Structure Analysis

The InChI string of the compound is InChI=1S/C14H25NO11/c1-4(18)15-7-9(20)12(6(3-17)24-13(7)23)26-14-11(22)10(21)8(19)5(2-16)25-14/h5-14,16-17,19-23H,2-3H2,1H3,(H,15,18)/t5-,6-,7+,8+,9-,10+,11-,12-,13?,14+/m1/s1 . This indicates the spatial arrangement of atoms in the molecule and the connectivity between them.


Physical And Chemical Properties Analysis

The compound is dried by centrifugal evaporation from an aqueous solution . It should be stored at -20°C for long-term storage .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods : 2-Acetamido-2-deoxy-4-O-beta-D-galactopyranosyl-D-mannose and related compounds have been synthesized through methods involving nitromethane addition, acetylation, ammonolysis, and the Nef reaction (Johnson, Lee, & Lee, 1975). Additionally, glycosylated asparagines potentially useful in the solid-phase synthesis of N-glycopeptides were prepared from similar derivatives (Urge et al., 1992).

  • Optical Activity and Conformation : The optical rotatory dispersion and circular dichroism spectra of derivatives of 2-acetamido-2-deoxy-D-mannopyranosides have been measured, providing insights into the optical activity and conformation of these carbohydrates (Beychok, Ashwell, & Kabat, 1971).

Glycosylation and Biological Applications

  • Glycosylation Techniques : Reports describe the synthesis of azido derivatives and their use in glycosylation, demonstrating the compound's utility in constructing complex polysaccharides (Koto et al., 1999). Another study involves the synthesis of acylated derivatives of methyl 2-acetamido-2-deoxy-α-D-mannopyranosides, highlighting the compound's role in carbohydrate chemistry (Petrović et al., 2006).

  • Enzymatic Acylation : Research on regioselective enzymatic acylation of N-acetylhexosamines, including derivatives of 2-acetamido-2-deoxy-D-mannopyranose, reveals potential biotechnological applications (Simerská et al., 2004).

properties

IUPAC Name

N-[(3S,4R,5S,6R)-2,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO11/c1-4(18)15-7-9(20)12(6(3-17)24-13(7)23)26-14-11(22)10(21)8(19)5(2-16)25-14/h5-14,16-17,19-23H,2-3H2,1H3,(H,15,18)/t5-,6-,7+,8+,9-,10+,11-,12-,13?,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFEUJDWYNGMDBV-XXMRRKKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1[C@H]([C@@H]([C@H](OC1O)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60453654
Record name 2-Acetamido-2-deoxy-4-O-beta-D-galactopyranosyl-D-mannopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60453654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetamido-2-deoxy-4-O-beta-D-galactopyranosyl-D-mannopyranose

CAS RN

50787-11-6
Record name 2-Acetamido-2-deoxy-4-O-beta-D-galactopyranosyl-D-mannopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60453654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Acetamido-2-deoxy-4-O-beta-D-galactopyranosyl-D-mannopyranose
Reactant of Route 2
2-Acetamido-2-deoxy-4-O-beta-D-galactopyranosyl-D-mannopyranose
Reactant of Route 3
2-Acetamido-2-deoxy-4-O-beta-D-galactopyranosyl-D-mannopyranose
Reactant of Route 4
2-Acetamido-2-deoxy-4-O-beta-D-galactopyranosyl-D-mannopyranose
Reactant of Route 5
2-Acetamido-2-deoxy-4-O-beta-D-galactopyranosyl-D-mannopyranose
Reactant of Route 6
2-Acetamido-2-deoxy-4-O-beta-D-galactopyranosyl-D-mannopyranose

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